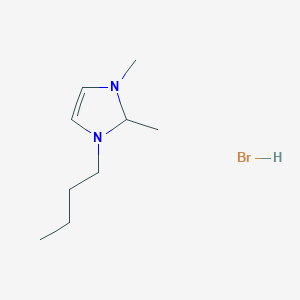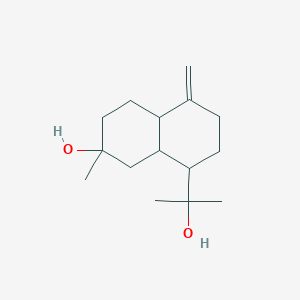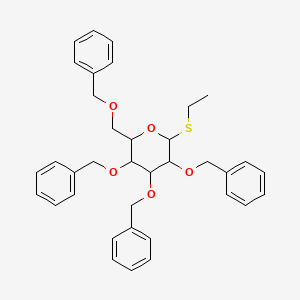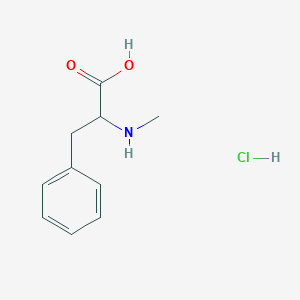![molecular formula C6H16ClCuN4-3 B12322999 1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-propanediamine) Copper(II) Dichloride: is a coordination compound with the chemical formula C6H20Cl2CuN4 . It is known for its distinctive blue color and is used in various chemical and industrial applications. The compound consists of a copper ion coordinated with two 1,3-propanediamine ligands and two chloride ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis:
Industrial Production Methods:
- The industrial production methods are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- Bis(1,3-propanediamine) Copper(II) Dichloride can undergo oxidation reactions, particularly in the presence of oxygen. For example, it can catalyze the oxidation of hydroquinones .
-
Substitution:
- The compound can participate in substitution reactions where the chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands that can replace chloride ions under suitable conditions.
Major Products:
- The major products depend on the specific reaction and reagents used. For example, oxidation reactions may produce quinones, while substitution reactions yield different coordination complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry:
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The copper ion plays a central role in facilitating various chemical reactions.
Molecular Targets and Pathways:
- The molecular targets include substrates that can interact with the copper ion. The pathways involve coordination chemistry principles where the copper ion acts as a Lewis acid, accepting electron pairs from ligands.
Vergleich Mit ähnlichen Verbindungen
- Bis(ethylenediamine) Copper(II) Dichloride
- Bis(2,2’-bipyridine) Copper(II) Dichloride
- Bis(1,10-phenanthroline) Copper(II) Dichloride
Uniqueness:
- Bis(1,3-propanediamine) Copper(II) Dichloride is unique due to the specific spatial arrangement and properties imparted by the 1,3-propanediamine ligands. This configuration influences its reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H16ClCuN4-3 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
copper;3-azanidylpropylazanide;chloride |
InChI |
InChI=1S/2C3H8N2.ClH.Cu/c2*4-2-1-3-5;;/h2*4-5H,1-3H2;1H;/q2*-2;;+2/p-1 |
InChI-Schlüssel |
IONWIUOTKQOUQL-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[NH-])C[NH-].C(C[NH-])C[NH-].[Cl-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)

![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)


![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)

![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
